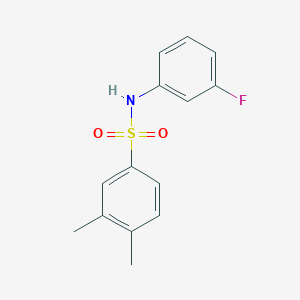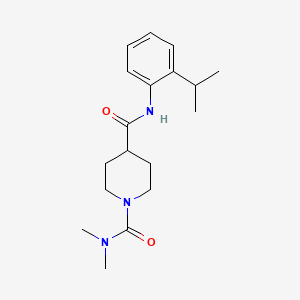![molecular formula C19H20ClNO2 B5295643 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5295643.png)
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, which are responsible for mediating the effects of endocannabinoids in the body.
Mécanisme D'action
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one exerts its effects by binding to the CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating a wide range of physiological processes, including pain, inflammation, and neuronal function. By binding to these receptors, 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one can modulate the activity of the endocannabinoid system, leading to its therapeutic effects.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one has been shown to have a range of biochemical and physiological effects in the body. It can modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, leading to its analgesic and neuroprotective effects. Additionally, 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one can modulate the activity of immune cells, leading to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one has several advantages for lab experiments, including its potency, selectivity for the CB1 and CB2 receptors, and ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and potential for inducing tolerance and dependence.
Orientations Futures
There are several future directions for research on 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one. One area of interest is the development of novel analogs that may have improved therapeutic properties, such as increased potency or selectivity for specific receptor subtypes. Additionally, further research is needed to understand the long-term effects of 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one on the endocannabinoid system and its potential for inducing tolerance and dependence. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one in humans for the treatment of various diseases.
Méthodes De Synthèse
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The synthesis typically begins with the reaction of 4-chlorobenzaldehyde with propyl magnesium bromide to form 4-propoxybenzyl alcohol. This intermediate is then reacted with 4-chloroaniline to form the corresponding amine. The final step involves the reaction of the amine with 3-bromo-1-(4-chlorophenyl)prop-2-en-1-one to form 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic effects in animal models of acute and chronic pain, as well as anti-inflammatory effects in models of inflammation. Additionally, 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(4-propoxyanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-3-12-23-18-10-8-17(9-11-18)21-14(2)13-19(22)15-4-6-16(20)7-5-15/h4-11,13,21H,3,12H2,1-2H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQGYBDBAUEVFE-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)Cl)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-chlorophenyl)-3-(4-propoxyanilino)but-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-fluorophenyl)methanesulfonamide](/img/structure/B5295561.png)
![N-(4-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)-N'-(2-fluorophenyl)urea](/img/structure/B5295577.png)

![N-ethyl-N-(2-hydroxyethyl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5295581.png)
![3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol](/img/structure/B5295589.png)
![3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile](/img/structure/B5295596.png)

![7-amino-5-(2-isopropoxyphenyl)-4-oxo-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5295603.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5295606.png)
![N-(2-methoxyethyl)-1'-[2-(methylthio)pyrimidin-4-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5295611.png)
![methyl 2-({[(3-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5295618.png)
![(3R*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5295647.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5295652.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[3-(1H-tetrazol-5-yl)propyl]acetamide](/img/structure/B5295655.png)